molecular formula C6H15O3PS2<br>(CH3O)2P(S)OCH2CH2SCH2CH3<br>C6H15O3PS2 B165997 Demeton-O-methyl CAS No. 867-27-6

Demeton-O-methyl

Cat. No.: B165997
CAS No.: 867-27-6
M. Wt: 230.3 g/mol
InChI Key: ZVZQKNVMDKSGGF-UHFFFAOYSA-N
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Mechanism of Action

Demeton-O-methyl is an organophosphate insecticide that has been used to control sucking insects on a range of crops . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, the results of its action, and the influence of environmental factors on its action.

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is a critical enzyme in the nervous system that breaks down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system. By inhibiting AChE, this compound disrupts normal nerve function .

Mode of Action

This compound acts as an acetylcholinesterase inhibitor . It binds to the active site of the AChE enzyme, preventing it from breaking down acetylcholine . This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the neurons. The result is a disruption of the normal function of the nervous system .

Biochemical Pathways

This compound affects the cholinergic pathway in the nervous system . This pathway involves the transmission of nerve impulses through acetylcholine. By inhibiting AChE, this compound disrupts this pathway, leading to an overstimulation of the neurons .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, organophosphates like this compound are generally well absorbed by the body through ingestion, inhalation, or skin contact. They are distributed throughout the body, with the highest concentrations typically found in fatty tissues. Organophosphates are metabolized in the liver and excreted in the urine .

Result of Action

The inhibition of AChE by this compound leads to an overstimulation of the neurons, which can result in a variety of symptoms. These can include muscle weakness, twitching, and paralysis, as well as respiratory and cardiovascular problems. In severe cases, this overstimulation can lead to death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its toxicity can be affected by temperature, humidity, and pH.

Properties

IUPAC Name

2-ethylsulfanylethoxy-dimethoxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O3PS2/c1-4-12-6-5-9-10(11,7-2)8-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZQKNVMDKSGGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCOP(=S)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Record name DEMETON-O-METHYL
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6041840
Record name Demeton-O-methyl
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Molecular Weight

230.3 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

COLOURLESS-TO-PALE YELLOW OILY LIQUID WITH CHARACTERISTIC ODOUR.
Record name DEMETON-O-METHYL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Boiling Point

at 0.07kPa: 93 °C
Record name DEMETON-O-METHYL
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Solubility

Solubility in water, g/100ml at 20 °C: 0.03
Record name DEMETON-O-METHYL
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Explanation Creative Commons CC BY 4.0

Density

Relative density (water = 1): 1.2
Record name DEMETON-O-METHYL
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Vapor Density

Relative vapor density (air = 1): 7.9
Record name DEMETON-O-METHYL
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Vapor Pressure

Vapor pressure, Pa at 20 °C: 0.025
Record name DEMETON-O-METHYL
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CAS No.

867-27-6
Record name Demeton-O-methyl
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Record name Demeton-O-methyl
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Record name Demeton-O-methyl
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Record name DEMETON-O-METHYL
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Record name DEMETON-O-METHYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Demeton-O-methyl as an insecticide?

A: this compound functions as an insecticide by inhibiting acetylcholinesterase (AChE) in insects. [, , ] This enzyme is crucial for breaking down the neurotransmitter acetylcholine (ACh) in the nervous system. When AChE is inhibited, ACh accumulates in the synapse, leading to continuous nerve stimulation, paralysis, and ultimately death of the insect.

Q2: Are there any studies examining the impact of this compound on non-target organisms in the soil?

A: Research has investigated the impact of this compound on Rhizoctonia solani, a soilborne fungal pathogen that causes aerial blight in soybean. [] Interestingly, this compound demonstrated significant inhibition of fungal growth in vitro, suggesting potential for controlling this pathogen. []

Q3: How does this compound affect the foraging behavior of honeybees (Apis mellifera)?

A: this compound has been found to negatively impact honeybee foraging behavior. [] When sprayed on toria (Brassica campestris var. toria) crops, this compound significantly reduced the number of foraging honeybees observed for up to 3 days after application. [] This highlights the importance of considering the timing and method of pesticide application to minimize detrimental effects on pollinators.

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